molecular formula C17H29N5O6 B12403975 P-T-P-S-NH2

P-T-P-S-NH2

Cat. No.: B12403975
M. Wt: 399.4 g/mol
InChI Key: UMIXOKDUTWTCDE-MOLYVOAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-T-P-S-NH2 involves the stepwise coupling of amino acids. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or uronium salts. After the coupling reactions, the protecting groups are removed to yield the final peptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid support, allowing for easy purification and handling .

Chemical Reactions Analysis

Types of Reactions

P-T-P-S-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted peptides, depending on the specific reagents and conditions used .

Scientific Research Applications

P-T-P-S-NH2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of P-T-P-S-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Prolylthreonylprolylglycinamide: Similar structure but with a glycine residue instead of serine.

    Prolylthreonylprolylalaninamide: Contains an alanine residue instead of serine.

    Prolylthreonylprolylvalinamide: Features a valine residue in place of serine

Uniqueness

P-T-P-S-NH2 is unique due to the presence of both threonine and serine residues, which provide additional hydroxyl groups for potential chemical modifications and interactions. This makes it particularly useful in studies involving phosphorylation and other post-translational modifications .

Properties

Molecular Formula

C17H29N5O6

Molecular Weight

399.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C17H29N5O6/c1-9(24)13(21-15(26)10-4-2-6-19-10)17(28)22-7-3-5-12(22)16(27)20-11(8-23)14(18)25/h9-13,19,23-24H,2-8H2,1H3,(H2,18,25)(H,20,27)(H,21,26)/t9-,10+,11+,12+,13+/m1/s1

InChI Key

UMIXOKDUTWTCDE-MOLYVOAJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@@H]2CCCN2)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)N)NC(=O)C2CCCN2)O

Origin of Product

United States

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